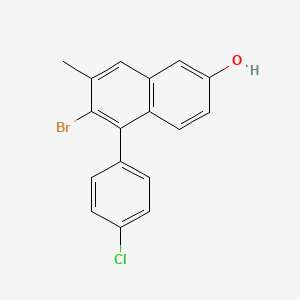
6-Bromo-5-(4-chlorophenyl)-7-methylnaphthalen-2-ol
Cat. No. B8504346
M. Wt: 347.6 g/mol
InChI Key: YPBWDHNPDAKLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09102614B2
Procedure details


A vessel was charged with boron tribromide (1 M in DCM, 0.7 mL, 0.7 mmol) and cooled to −78° C. 2-bromo-1-(4-chlorophenyl)-6-methoxy-3-methylnaphthalene (0.1 g, 0.28 mmol) was added as a solution in DCM (0.5 mL). The reaction was allowed to slowly warm to room temperature over 3.5 h. This procedure was repeated twice on a scale of 1 g and 4.1 g of 2-bromo-1-(4-chlorophenyl)-6-methoxy-3-methylnaphthalene with appropriate adjustments in the scale of other reagents. The three lots were combined, cooled to 0° C. and the volume of the reaction was slowly doubled with MeOH. After warming to room temperature, the mixture was concentrated in vacuo and the residue was taken up in EtOAc (150 mL), treated with saturated NaHCO3 (150 mL) and then small portions of solid NaHCO3 until the solution was pH ˜7. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organics were washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The resulting residue was purified by Yamazen column chromatography (5-25% EtOAc/Hex) to afford 4.54 g (91%) of the title compound as a colorless syrup. LCMS-ESI+ (m/z): [M+H]+ calcd for C17H13BrClO: 348.64; found: 348.79.

Quantity
0.1 g
Type
reactant
Reaction Step Two


Quantity
4.1 g
Type
reactant
Reaction Step Three


Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
B(Br)(Br)Br.[Br:5][C:6]1[C:15]([CH3:16])=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:17]C)[CH:12]=2)[C:7]=1[C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=1.CO>C(Cl)Cl>[Br:5][C:6]1[C:7]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)=[C:8]2[C:13](=[CH:14][C:15]=1[CH3:16])[CH:12]=[C:11]([OH:17])[CH:10]=[CH:9]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C2=CC=C(C=C2C=C1C)OC)C1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C2=CC=C(C=C2C=C1C)OC)C1=CC=C(C=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to slowly warm to room temperature over 3.5 h
|
|
Duration
|
3.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After warming to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with saturated NaHCO3 (150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by Yamazen column chromatography (5-25% EtOAc/Hex)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C2C=CC(=CC2=CC1C)O)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.54 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 4664.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
